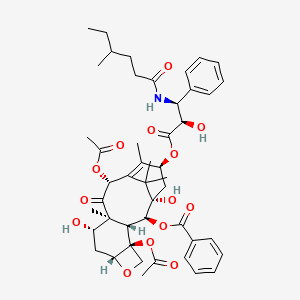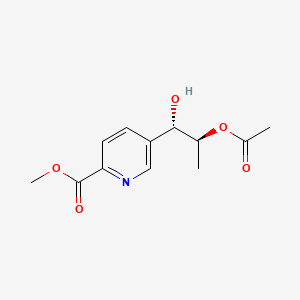
2-Pyridinecarboxylic acid, 5-((1S,2S)-2-(acetyloxy)-1-hydroxypropyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 5-((1S,2S)-2-(acetyloxy)-1-hydroxypropyl)-, methyl ester is a natural product found in Marasmiellus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiotonic Activity
Research has revealed that methyl or ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which bear similarities to 2-Pyridinecarboxylic acid derivatives, demonstrate appreciable positive inotropic activity, although less potent than milrinone, a known cardiotonic agent. These compounds have been synthesized and tested for their effects on the contractile activity of spontaneously beating atria from guinea pigs (Mosti et al., 1992).
Photomethylation and Methoxylation
In a study on the UV-irradiation of methyl 2-pyridinecarboxylate in methanol, it was discovered that methylation occurs at the 5-position via excitation of the ester group's C=O bond. This reaction is influenced by the presence of acid, highlighting the potential of such compounds in chemical synthesis (Sugiyama et al., 1981).
Marine Natural Product Synthesis
Derivatives of 2-pyridinecarboxylic acid have been used in the synthesis of marine natural products, such as (2S,5S)-pyrrolidine-2,5-dicarboxylic acid. This process demonstrates the relevance of such compounds in the field of marine pharmacology and natural product chemistry (Sunilkumar et al., 2003).
Polymer Synthesis
Research into new diacid monomers and poly(ester-imide)s involves the use of pyridinecarboxylic acid derivatives. These compounds contribute significantly to the development of polymers with enhanced solubility and thermal stability, making them relevant in materials science (Kamel et al., 2019).
Peptide Synthesis
2-Pyridyl esters, related to 2-pyridinecarboxylic acid derivatives, have been found to be particularly useful in the synthesis of peptides. Their stability and reactivity towards nucleophiles make them valuable in the field of peptide chemistry (Dutta & Morley, 1971).
Eigenschaften
CAS-Nummer |
377755-95-8 |
|---|---|
Produktname |
2-Pyridinecarboxylic acid, 5-((1S,2S)-2-(acetyloxy)-1-hydroxypropyl)-, methyl ester |
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
methyl 5-[(1S,2S)-2-acetyloxy-1-hydroxypropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7(18-8(2)14)11(15)9-4-5-10(13-6-9)12(16)17-3/h4-7,11,15H,1-3H3/t7-,11+/m0/s1 |
InChI-Schlüssel |
CTJGPKROOIGCCC-WRWORJQWSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
SMILES |
CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
Kanonische SMILES |
CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
Synonyme |
CJ 14,8997 CJ 14897 CJ-14,897 CJ-14897 CJ14897 methyl 5-(8-acetoxy-7-hydroxypropyl)pyridine-2-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



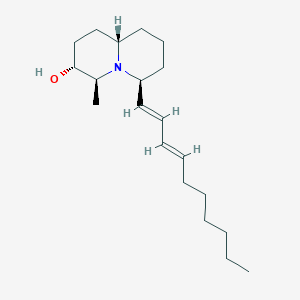

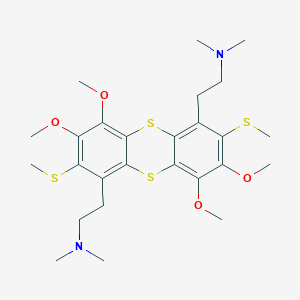
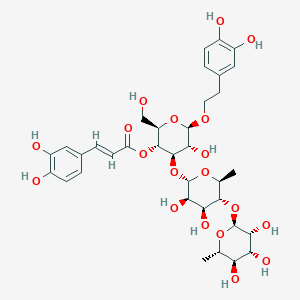
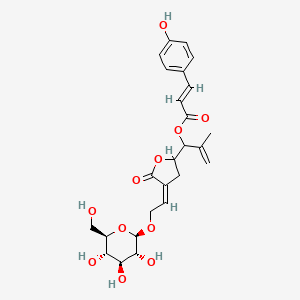

![(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene](/img/structure/B1246518.png)
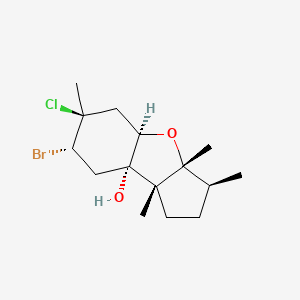
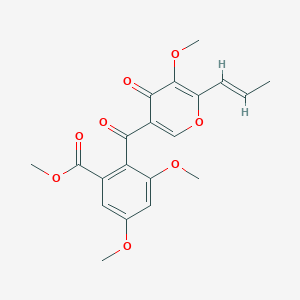
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1246521.png)



